Mezolidon

Description

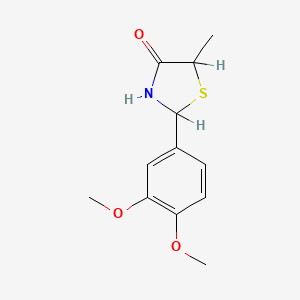

Structure

2D Structure

3D Structure

Properties

CAS No. |

82697-73-2 |

|---|---|

Molecular Formula |

C12H15NO3S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H15NO3S/c1-7-11(14)13-12(17-7)8-4-5-9(15-2)10(6-8)16-3/h4-7,12H,1-3H3,(H,13,14) |

InChI Key |

AUPNGGXXLZJAHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KM 1146; KM-1146; KM1146; Mezolidon |

Origin of Product |

United States |

Synthetic Methodologies for Mezolidon and Analogues

Classic Cyclization Approaches for Thiazolidin-4-ones

Several well-established methods exist for the construction of the thiazolidin-4-one ring system, primarily involving cyclization reactions of suitable precursors.

Three-Component Condensation Reactions

A prominent classic approach is the three-component cyclocondensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoacetic acid (thioglycolic acid). samipubco.comtandfonline.comresearcher.life This reaction typically proceeds via the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the mercaptoacetic acid and subsequent intramolecular cyclization with the elimination of water to form the thiazolidin-4-one ring. samipubco.comtandfonline.comresearcher.life Catalysts are often employed to facilitate the reaction and improve yields. tandfonline.comresearcher.life This method can be carried out as a one-pot synthesis or a two-step process. samipubco.com

Cyclization of Chloroacetamides

Another classical method involves the cyclization of 2-chloroacetamide (B119443) derivatives. mdpi.combiointerfaceresearch.com This approach often utilizes the reaction of N-substituted 2-chloroacetamides with a thiocyanate (B1210189) source, such as ammonium (B1175870) thiocyanate or potassium thiocyanate. mdpi.combiointerfaceresearch.comresearchgate.net The reaction typically involves a nucleophilic substitution of the chlorine atom by the thiocyanate group, followed by spontaneous intramolecular cyclization. biointerfaceresearch.com This method has been used to synthesize 2-iminothiazolidin-4-one derivatives. mdpi.combiointerfaceresearch.comresearchgate.net Different tautomeric forms of the 4-thiazolidinone (B1220212) ring can be obtained depending on the synthesis method, with cyclization of chloroacetamides sometimes yielding a mixture of tautomeric forms. dergipark.org.tr

Cyclization of Thioureas with Haloesters

The cyclization of thiourea (B124793) or thiosemicarbazide (B42300) derivatives with α-haloesters, such as ethyl bromoacetate (B1195939), is a common synthetic pathway for constructing iminothiazolidinones. researchgate.netsapub.orgresearchgate.netnih.govacgpubs.org This reaction is typically carried out in the presence of an inorganic base, such as sodium acetate (B1210297), in polar solvents. researchgate.netsapub.orgnih.govacgpubs.org The reaction of substituted thioureas with α-haloesters under reflux conditions can lead to thiazolidin-4-one derivatives in good yields. researchgate.net For instance, the reaction of a diaryl thiourea derivative with ethyl bromoacetate in ethanol (B145695) containing fused sodium acetate can afford isomeric thiazolidin-4-ones. nih.gov This method has been reported to primarily yield the 2-imino tautomeric form. dergipark.org.tr

Condensation with Cysteine and Penicillamine Derivatives

Cysteine and penicillamine, sulfur-containing amino acids, can serve as starting materials for the synthesis of thiazolidine-4-carboxylic acid derivatives, which are structurally related to thiazolidin-4-ones. While direct condensation to form the 4-one ring is less common than the methods above, these amino acids contain the necessary thiol and amine functionalities that can be incorporated into the thiazolidine (B150603) ring structure through reactions with suitable carbonyl compounds. For example, the reaction of cysteine with aldehydes can lead to thiazolidine-4-carboxylic acids.

Modern and Advanced Synthetic Strategies

Beyond the classic approaches, modern synthetic chemistry has introduced more efficient and environmentally friendly methods for synthesizing thiazolidin-4-ones.

One-Pot Synthesis Approaches

One-pot synthesis strategies have gained prominence due to their efficiency, reduced reaction times, and minimization of waste. tandfonline.comresearcher.lifesapub.orgacgpubs.orgresearchgate.nettandfonline.comnih.govasianpubs.orgresearchgate.netchemmethod.com These methods combine multiple reaction steps into a single vessel, streamlining the synthetic process. tandfonline.comresearcher.lifesapub.org Examples include one-pot three-component cyclocondensation reactions of amines, carbonyl compounds, and mercaptoacetic acid, often employing catalysts to enhance the reaction rate and yield. tandfonline.comresearcher.lifenih.govasianpubs.orgresearchgate.net Microwave irradiation techniques have also been utilized in one-pot cyclization reactions to reduce reaction times. researchgate.netsapub.orgresearchgate.netchemmethod.com Novel one-pot four-component condensation-cyclization reactions have also been developed for the synthesis of thiazolidin-4-one derivatives. researchgate.net These advanced one-pot methods often aim for milder conditions, greener solvents, and improved yields compared to traditional multi-step syntheses. samipubco.comtandfonline.comresearcher.liferesearchgate.netchemmethod.com

Solid Phase Combinatorial Synthesis

Solid phase synthesis is a powerful methodology that has revolutionized the assembly of complex molecules, particularly in the creation of compound libraries for drug discovery. This technique involves anchoring a starting material to a solid support, allowing for sequential reactions and purification steps. The benefits include increased efficiency, purity, and amenability to automation.

Green Chemistry Principles in Synthesis

The application of green chemistry principles in the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances wikipedia.org. These principles emphasize environmentally benign synthetic routes, including the use of less toxic solvents, renewable feedstocks, and energy-efficient processes wikipedia.org.

In the context of thiazolidine and its derivatives, green chemistry approaches have been employed to enhance the sustainability of synthetic processes wikipedia.org. Advantages highlighted include improved atom economy, cleaner reaction profiles, and ease of catalyst recovery wikipedia.org. While the general benefits and application of green chemistry to thiazolidinone synthesis are recognized, specific documented examples detailing the application of these principles directly to the synthesis of Mezolidon were not found in the provided search results. The broader research into green synthesis of heterocyclic compounds, including thiazolidinones, suggests that efforts are being made to develop more environmentally friendly routes for this class of molecules.

Nano-Catalysis Applications in Synthesis

Nano-catalysis involves the use of nanoparticles as catalysts to facilitate chemical reactions wikipedia.org. Nanomaterials can offer unique catalytic properties due to their high surface area-to-volume ratio and tunable surface characteristics, potentially leading to improved reaction rates, selectivity, and yield under milder conditions wikipedia.org.

Nano-catalysis has been explored as a synthetic approach for thiazolidine derivatives to enhance their synthesis wikipedia.org. For instance, Montmorillonite K10 clay, a type of nanocatalyst, has been identified as a suitable catalyst for multicomponent reactions that yield thiazolidinones wikipedia.org. The use of such nanocatalysts can contribute to easier workup and purification procedures wikipedia.org. While the application of nano-catalysis in the synthesis of thiazolidinones is documented, specific research detailing the use of nano-catalysts for the synthesis of this compound was not identified in the search results. The general trend in applying nano-catalysis to heterocyclic synthesis suggests this could be a promising area for optimizing this compound synthesis in the future.

Click Chemistry Methodologies in Derivative Synthesis

Click chemistry refers to a set of highly reliable, efficient, and selective reactions that can be easily applied to join molecules. The copper-catalyzed azide-alkyne cycloaddition is a prominent example of a click reaction, known for its speed, selectivity, and compatibility with various conditions, including aqueous environments. Click chemistry is widely used in various fields, including medicinal chemistry, for purposes such as labeling, conjugation, and the synthesis of complex molecular architectures.

Click chemistry methodologies have been mentioned in the context of synthesizing thiazolidine derivatives wikipedia.org. While the search results indicate that click chemistry is a relevant area in the broader field of chemical synthesis and is listed in relation to this compound in some databases nih.gov, specific published procedures detailing the synthesis of this compound or its direct derivatives using click chemistry were not found. However, click chemistry could potentially be applied to functionalize this compound or its precursors, or to synthesize more complex analogues by joining a pre-formed thiazolidinone core with other molecular fragments using click-compatible functional groups.

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity and stereoselectivity are critical aspects of organic synthesis, aiming to control the formation of specific constitutional isomers (regioselectivity) and stereoisomers (stereoselectivity). In the synthesis of heterocyclic compounds like thiazolidin-4-ones, controlling the position of substituents and the spatial arrangement of atoms is crucial for obtaining compounds with desired properties.

The synthesis of thiazolidin-4-ones often involves the creation of a chiral center at the C-2 position of the ring. The stereochemistry at this newly formed center can be influenced by the stereochemistry of the starting materials, particularly the aldehyde component in the three-component reaction. Regioselective synthesis approaches have been reported for related iminothiazolidin-4-ones nih.gov. Research has also explored the stereochemistry of oxidized thiazolidinone derivatives. While the importance of regioselectivity and stereoselectivity in the synthesis of thiazolidinones and their derivatives is acknowledged in the literature, specific detailed studies focusing on achieving regioselective or stereoselective synthesis of this compound itself were not explicitly found in the provided search results. The general strategies for controlling selectivity in heterocyclic synthesis, such as the choice of catalyst, reaction conditions, and chiral auxiliaries, are relevant considerations for the synthesis of this compound and its stereoisomers or regioselective analogues.

Purity and Yield Optimization Techniques

Optimizing the purity and yield of a chemical synthesis is essential for efficient and economical production of target compounds. Various techniques are employed to improve these aspects, including careful control of reaction parameters, purification methods, and statistical approaches like Design of Experiments (DoE).

For the synthesis of thiazolidin-4-ones, reaction conditions can significantly impact yield and purity. The three-component condensation reaction, a common route, involves steps where optimization can be applied. Techniques such as adjusting reactant ratios, temperature, solvent, and reaction time are standard practices. Purification methods like column chromatography are commonly used to isolate and purify the desired thiazolidinone products. For instance, in the synthesis of related thiazolidinone derivatives, yields of 73%, 70%, and 68% have been reported with purification by column chromatography.

Interactive Table: Yields of Related Thiazolidinone Derivatives

| Compound | Reported Yield (%) | Purification Method | Source |

| Related Thiazolidinone Derivative 1 | 73 | Column chromatography | |

| Related Thiazolidinone Derivative 2 | 70 | Column chromatography | |

| Related Thiazolidinone Derivative 3 | 68 | Column chromatography |

Advanced optimization techniques like Design of Experiments (DoE) can systematically explore the impact of multiple reaction variables to identify conditions that maximize yield and purity. While general principles of purity and yield optimization are applicable to this compound synthesis, specific detailed optimization studies for this compound were not found in the provided search results. However, the DCC/HBTU coupling protocol has been noted to provide high yields for thiazolidin-4-one synthesis, independent of the nature of the reactants, suggesting a potentially high-yielding route for this compound as well.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of Thiazolidinone SAR

The thiazolidinone ring system, particularly the 4-thiazolidinone (B1220212) core with a carbonyl group at position 4, a sulfur atom at position 1, and a nitrogen atom at position 3, serves as a versatile scaffold for drug design. nih.gov The biological activity of thiazolidinones is highly dependent on the nature and position of substituents on this core structure. The presence of the thiazolidinone ring has been incorporated into a broad range of known biologically active compounds, either as a substituent or as a replacement for other rings. This highlights its importance as a privileged scaffold in medicinal chemistry.

Impact of Substituents on Biological Activity

Modifications at different positions of the thiazolidinone ring can significantly modulate biological activity and pharmacological properties. Key positions for substitution include the nitrogen atom at position 3 (N3) and the carbon atoms at positions 2 (C2) and 5 (C5).

Substitutions at the N3 position of the thiazolidinone ring are crucial for influencing biological activity. The nature of the substituent at N3 can impact the compound's lipophilicity, electronic properties, and steric bulk, all of which play a role in receptor binding and activity. For instance, methyl or aryl substitution at the thiazolidinone N3-position has been shown to be crucial for trypanocidal activity in some thiazolidinone-pyrazoline hybrids. The presence of carboxylic acid residues or certain aromatic fragments at position 3 of the rhodanine (B49660) core (a type of thiazolidinone) has been found to be important for anticancer activity. Conversely, in some 2-imino-4-thiazolidinones, the presence of a substituent at N3 was not always desirable for anticancer activity. The nature of substituents in the N3 fragment also plays a significant role in anticonvulsant activity, with the absence of a C=O group or certain replacements leading to decreased activity in some series.

Substitutions at positions other than N3, particularly at C2 and C5, also significantly influence the biological profiles of thiazolidinones. The C5 position, in particular, is an important site for functionalization, often through Knoevenagel condensation, leading to 5-arylidene derivatives. The nature of the substituent at C5 is considered to have a crucial impact on pharmacological activity. For example, the presence of a 4-chlorophenoxy-N-(4-methoxyphenyl)-acetamide group at position 5 of the 4-thiazolidinone core increased antitumor potential in one study. The introduction of two phenyl rings in positions 4 and 5 of the thiazole (B1198619) ring (in thiazole-based thiazolidinones) led to COX-1/COX-2 inhibitors. For 2-substituted 4-thiazolidinones, anticancer activity can increase with the transition from a cycloalkyl to a heteryl moiety at C2. The presence of electron-withdrawing substitution on the aromatic ring at the C2 position has been shown to influence antibacterial activity.

QSAR Modeling Approaches for Mezolidon and Related Structures

QSAR studies are widely applied to thiazolidinone derivatives to develop predictive models for their biological activities. nih.gov These studies aim to correlate structural and physicochemical properties with observed biological responses, facilitating the design of novel compounds with improved properties. QSAR models can be developed using various statistical methods, including multiple linear regression (MLR) and machine learning algorithms like Random Forest and Gaussian processes regression. These approaches help in identifying the key molecular features that govern activity.

While specific QSAR studies on this compound were not found, QSAR analyses on related thiazolidinone structures targeting various biological activities provide a general understanding of the types of descriptors and structural features that are often important. For instance, QSAR studies on antitrypanosomal thiazolidinones have highlighted the importance of topological parameters, the presence of phenyl rings with electron-withdrawing groups, increased number of aromatic rings, and high HOMO energy. QSAR models for antimicrobial thiazolidinones have indicated the significance of topological and lipophilic parameters like log P.

A crucial step in QSAR modeling is the selection and derivation of molecular descriptors that numerically represent the structural and physicochemical properties of the compounds. These descriptors can capture various aspects of a molecule, including hydrophobic, electronic, steric, and topological characteristics.

Common types of descriptors used in thiazolidinone QSAR studies include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Physicochemical descriptors: Examples include log P (lipophilicity), molar refractivity, and molecular weight.

Electronic descriptors: These relate to the electronic properties, such as dipole moment and HOMO/LUMO energies.

Steric descriptors: These describe the size and shape of the molecule or its substituents. nih.gov

Geometric descriptors: These capture 3D structural features.

Statistical Validation of QSAR Models

Statistical validation is a crucial step in the development of reliable QSAR models. It assesses the robustness and predictive power of a model, ensuring that the observed correlation between structure and activity is not due to chance basicmedicalkey.comunipd.it. Common validation techniques include internal validation methods, such as cross-validation (e.g., leave-one-out or k-fold cross-validation), and external validation using an independent test set of compounds not used in model training basicmedicalkey.commdpi.comresearchgate.net.

Key statistical parameters used in validation include the coefficient of determination (R²) for assessing goodness-of-fit, and the cross-validated coefficient (Q²) or R² for the external test set, which indicate the model's predictive ability mdpi.comresearchgate.netresearchgate.netresearchgate.net. Other metrics like the root-mean-square error (RMSE) and mean absolute error (MAE) are used to quantify the difference between predicted and experimental values researchgate.netresearchgate.netnih.gov. The applicability domain (AD) of a QSAR model is also defined during validation to specify the chemical space for which the model can make reliable predictions basicmedicalkey.comresearchgate.net.

Based on the available search results, specific details regarding the statistical validation of QSAR models developed solely for this compound, including specific R², Q², or RMSE values, were not found. General QSAR studies on thiazolidines involving validation have been reported, but the specific contribution or validation metrics related directly to this compound's antiulcer activity within these models are not explicitly detailed in the retrieved information.

Predictive Capabilities of QSAR Models

The predictive capability of a QSAR model refers to its ability to accurately forecast the biological activity of new compounds based on their structural features biointerfaceresearch.comeuropa.eunih.gov. A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing compounds with a higher likelihood of desired activity, thereby reducing the need for extensive experimental testing biointerfaceresearch.comneovarsity.org. The predictive power is typically evaluated using an external test set, and various statistical metrics are employed to assess the agreement between predicted and experimentally observed activities mdpi.comresearchgate.netresearchgate.netnih.gov.

While QSAR studies on thiazolidines have aimed to develop predictive models for various activities psu.edu, specific data on the predictive capabilities of QSAR models specifically for this compound as an antiulcer agent, such as the accuracy of predicting its activity or the activity of its direct analogs, were not found in the provided search results.

Machine Learning and Artificial Intelligence in SAR/QSAR

Mechanism of Action Moa Elucidation in Preclinical Models

Antiulcerogenic Mechanisms of Mezolidon

Research into this compound's antiulcerogenic properties has provided insights into its potential mechanisms, primarily through the enhancement of gastric mucosal defense.

Studies utilizing water-immersion stress-induced gastric ulcer models in rats have been instrumental in evaluating this compound's anti-ulcer activity. In these models, pretreatment with this compound significantly reduced gastric mucosal ulcers compared to control groups. This protective effect indicates this compound's ability to mitigate the damage caused by stress-induced factors.

Investigations into this compound's impact on gastric secretion have revealed that the compound does not significantly affect gastric or gastroduodenal mucosal surface pH under water-immersion stress conditions. This suggests that this compound's antiulcerogenic mechanism does not primarily involve the modulation of gastric acid secretion. Unlike some other antiulcer agents that work by inhibiting acid production (e.g., proton pump inhibitors like Omeprazole or histamine (B1213489) H2 receptor antagonists like Cimetidine), this compound appears to act through different pathways.

This compound's anti-ulcer effect is suggested to involve the enhancement of the defense ability of the gastric mucosa. Studies have shown that in rats subjected to water-immersion stress, this compound pretreatment led to a significantly higher transmucosal potential difference compared to the control group. Furthermore, gastric mucosal blood flow, which decreased significantly in the control group under stress, was significantly higher in the this compound-pretreated group, initially increasing and then decreasing but remaining above control levels. This increase and/or maintenance of gastric mucosal blood flow is considered a potential factor in this compound's anti-ulcer effect, although further investigations are necessary to fully understand the involved mechanisms.

The protective effects on gastric mucosal blood flow and potential difference point towards a mechanism that reinforces the intrinsic defense mechanisms of the gastric lining against ulcerogenic factors.

Exploration of Other Reported Biological Activities

Beyond its primary antiulcerogenic focus, the broader class of thiazolidin-4-one derivatives, to which this compound belongs, has been explored for other biological activities.

Thiazolidin-4-one derivatives have been investigated for their potential antiviral properties. However, specific studies evaluating the antiviral activity of this compound itself at subtoxic concentrations have not consistently reported significant effects. While the structural class shows promise and is a subject of ongoing research for antiviral agents targeting various viruses, direct evidence of potent antiviral activity for this compound based on the available preclinical data is limited.

The thiazolidin-4-one scaffold is also associated with investigations into antibacterial and antimicrobial activities. While some derivatives have shown such effects, specific data detailing significant antibacterial or antimicrobial activity for this compound itself in preclinical studies is not prominently reported in the examined literature. The focus of the reported research on this compound has predominantly been on its antiulcerogenic properties.

Anti-inflammatory Pathways

Specific preclinical studies elucidating the mechanism of action of this compound on anti-inflammatory pathways were not found in the provided search results. While thiazolidinone derivatives as a class have been reported to possess anti-inflammatory activity researchgate.net, data specific to this compound's effects on inflammatory pathways in preclinical models were not available.

Antioxidant Effects

No specific preclinical data detailing the antioxidant effects of this compound was identified in the provided search results. Although thiazolidinone derivatives are mentioned as having antioxidant properties researchgate.net, research specifically on this compound's antioxidant mechanisms in preclinical models was not found.

Antihistaminic and Hypoglycemic Properties

Specific preclinical studies investigating antihistaminic or hypoglycemic properties and their underlying mechanisms for this compound were not found in the provided search results.

Anticonvulsant Activities

Specific preclinical data detailing the anticonvulsant activities and their mechanisms for this compound were not identified in the provided search results. While thiazolidinone derivatives have been reported to exhibit anticonvulsant activity researchgate.net, information specific to this compound in this context was not available.

Target Identification and Engagement Studies

Specific studies focused on the target identification and engagement of this compound in preclinical models related to the requested properties were not found in the provided search results.

Enzyme Inhibition Profiles

No specific data on the enzyme inhibition profile of this compound was identified in the provided search results. While enzyme inhibition is a common mechanism of action for various compounds libretexts.org, and studies on enzyme inhibition profiles for other substances were found nrfhh.commdpi.comnih.govresearchgate.net, specific data for this compound was not available.

Receptor Binding Assays

Specific data from receptor binding assays for this compound, including potential interactions with receptors such as adenosine (B11128) receptors, were not found in the provided search results. Receptor binding assays are standard techniques used in preclinical studies to understand compound interactions with biological targets numberanalytics.commerckmillipore.comslideshare.netgiffordbioscience.comnih.gov, but no such data for this compound was identified.

Pathway Modulation (e.g., purine (B94841) biosynthesis, inflammation pathways)

The search results indicate that this compound is known as a Xanthine (B1682287) oxidase inhibitor [Search Result 2, Initial Search]. Xanthine oxidase is an enzyme involved in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibition of Xanthine oxidase disrupts this process, impacting purine metabolism [Search Result 4, Second Search], [Search Result 12, Second Search], [Search Result 18, Second Search], [Search Result 19, Second Search], [Search Result 20, Second Search].

Modulation of inflammation pathways is another area studied in preclinical models [Search Result 3, Initial Search], [Search Result 16, Initial Search], [Search Result 18, Initial Search], [Search Result 19, Initial Search], [Search Result 21, Initial Search], [Search Result 1, Second Search], [Search Result 7, Second Search], [Search Result 8, Second Search], [Search Result 9, Second Search], [Search Result 11, Second Search]. Preclinical studies investigate how compounds influence inflammatory responses by examining various mediators, enzymes (like COX-2), and signaling pathways (such as NF-κB or MAPK) [Search Result 16, Initial Search], [Search Result 19, Initial Search], [Search Result 7, Second Search], [Search Result 8, Second Search]. These studies often involve in vitro assays using immune cells or ex vivo and in vivo models of inflammation [Search Result 19, Initial Search], [Search Result 1, Second Search], [Search Result 8, Second Search]. Specific details or data on how this compound modulates inflammation pathways were not found in the provided search results.

Preclinical Pharmacodynamic Endpoints

Preclinical pharmacodynamic (PD) endpoints are measurements used to assess a drug's biological effect in animal models or in vitro systems [Search Result 4, Initial Search], [Search Result 10, Initial Search], [Search Result 12, Initial Search], [Search Result 13, Initial Search], [Search Result 15, Initial Search], [Search Result 2, Second Search], [Search Result 3, Second Search], [Search Result 10, Second Search], [Search Result 16, Second Search], [Search Result 17, Second Search]. These endpoints can include biochemical markers, physiological measures, or effects on disease progression [Search Result 4, Initial Search], [Search Result 13, Initial Search], [Search Result 10, Second Search], [Search Result 17, Second Search]. The selection of PD endpoints is often guided by the drug's proposed mechanism of action [Search Result 4, Initial Search], [Search Result 13, Initial Search], [Search Result 15, Initial Search].

For a compound affecting purine metabolism, relevant preclinical PD endpoints could involve measuring levels of purine metabolites (like uric acid, hypoxanthine, or xanthine), assessing enzyme activity (e.g., Xanthine oxidase activity), or evaluating effects on cell proliferation in relevant cell lines or in vivo models [Search Result 4, Second Search], [Search Result 12, Second Search], [Search Result 18, Second Search], [Search Result 19, Second Search], [Search Result 20, Second Search].

In the context of inflammation, preclinical PD endpoints might include measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, or inflammatory cell infiltration in tissue samples [Search Result 16, Initial Search], [Search Result 19, Initial Search], [Search Result 7, Second Search], [Search Result 8, Second Search], [Search Result 9, Second Search], [Search Result 11, Second Search], [Search Result 17, Second Search]. Functional endpoints, such as reduction in swelling or other disease-specific indicators in animal models of inflammatory conditions, are also common [Search Result 1, Second Search], [Search Result 8, Second Search], [Search Result 17, Second Search].

Specific preclinical pharmacodynamic endpoints that have been measured for this compound were not detailed in the provided search results.

Compound Names and PubChem CIDs

Preclinical Efficacy Studies

Animal Models for Disease Investigation

Preclinical studies have utilized specific animal models to investigate the biological activities of Mezolidon. These models are crucial for understanding the compound's efficacy in a physiological system before any potential human trials.

The primary area of preclinical investigation for this compound has been its anti-ulcer activity, particularly in stress-induced models. Rodent models are standard for this type of research as they can effectively mimic the physiological stress that leads to gastric ulceration in humans ijpsjournal.comjddtonline.info.

A key study employed a water-immersion stress model in rats to elucidate the anti-ulcer mechanism of this compound. In this model, rats were subjected to water immersion, a method known to induce gastric mucosal ulcers austinpublishinggroup.com. The control group, which did not receive this compound, developed ulcers three hours after the onset of the stress condition. In contrast, rats pre-treated with this compound showed a significant reduction in gastric mucosal ulcers austinpublishinggroup.com.

The investigation measured several physiological parameters to understand the mechanism behind this protective effect. In the untreated stress group, gastric mucosal blood flow dropped to 40% of the baseline, and the transmucosal potential difference—an indicator of mucosal barrier integrity—decreased to 48%. In the this compound-pretreated group, the potential difference was significantly higher than in the control group. Furthermore, gastric mucosal blood flow markedly increased to 120% of baseline twenty minutes after stress induction and remained significantly higher than the control group throughout the experiment austinpublishinggroup.com. However, the study noted that this compound did not affect gastroduodenal mucosal surface pH or blood viscosity under these conditions austinpublishinggroup.com. These findings suggest that the anti-ulcer effect of this compound is likely related to its ability to maintain or increase gastric mucosal blood flow austinpublishinggroup.com.

Table 1: Effects of this compound in Water-Immersion Stress-Induced Gastric Ulcer Model in Rats

| Parameter | Control Group (Stressed) | This compound-Pretreated Group (Stressed) | Outcome of this compound Pre-treatment |

|---|---|---|---|

| Gastric Mucosal Ulcers | Occurred after 3 hours | Significantly reduced | Protective effect observed |

| Gastric Mucosal Blood Flow | Decreased to 40% of baseline | Increased to 120% of baseline initially, then remained significantly higher than control | Increase and/or maintenance of blood flow |

| Transmucosal Potential Difference | Decreased to 48% of baseline | Significantly higher than control | Maintenance of mucosal integrity |

| Gastroduodenal Mucosal Surface pH | Not specified | No effect observed | Not a primary mechanism |

Based on available scientific literature, there are no specific preclinical studies that have investigated the in vivo antiviral or anti-inflammatory activities of this compound. Research has been narrowly focused on its gastroprotective effects.

Study Design and Methodological Rigor in Preclinical Research

The reporting on the methodological specifics of preclinical studies involving this compound is limited in the accessible scientific literature. While the outcomes of these studies are published, detailed descriptions of the experimental design elements that ensure rigor and minimize bias are not consistently provided.

Specific details regarding the use of randomization and blinding strategies in the preclinical studies of this compound are not explicitly mentioned in the available research summaries.

The methods used for sample size determination in the animal studies involving this compound are not detailed in the published literature.

In the preclinical evaluation of this compound for gastric ulcers, specific endpoints were selected to assess its efficacy and mechanism of action. The primary endpoints included:

Reduction of Gastric Ulcers : The principal measure of efficacy austinpublishinggroup.com.

Gastric Mucosal Blood Flow : Assessed using a laser-Doppler method to determine vascular effects austinpublishinggroup.com.

Transmucosal Potential Difference : Measured to evaluate the integrity of the gastric mucosal barrier austinpublishinggroup.com.

Gastroduodenal Mucosal Surface pH : Monitored to assess any effects on acid levels at the mucosal surface austinpublishinggroup.com.

Blood Viscosity : Analyzed to rule out hemorheological effects austinpublishinggroup.com.

The outcome assessment indicated that this compound's protective effect was significantly correlated with the maintenance of gastric mucosal blood flow and mucosal integrity, rather than changes in pH or blood viscosity austinpublishinggroup.com.

Table of Compounds

| Compound Name |

|---|

Based on a comprehensive search of publicly available scientific literature and databases, there is no information regarding preclinical efficacy studies for a compound named "this compound." As a result, it is not possible to provide a detailed, evidence-based article on its dose-response relationships, predictive preclinical models, or in vitro efficacy assays.

Generating content on these specific topics without verifiable research findings would require speculation and fabrication of data, which falls outside the scope of providing scientifically accurate information. The requested sections—Dose-Response Relationships in Preclinical Settings, Predictive Preclinical Models for Efficacy, and In Vitro Efficacy Assays—all necessitate specific, published data that does not appear to exist for a compound with this name.

Therefore, the article as outlined in the prompt cannot be generated.

Research Uncovers No Metabolic Pathway Data for the Chemical Compound "this compound"

Despite a comprehensive search of available scientific literature, no specific data regarding the metabolic pathways and biotransformation of the chemical compound "this compound" has been found. As a result, the detailed article on its metabolic processes as outlined cannot be generated.

The initial investigation aimed to gather information on several key areas of the compound's metabolism, including its in vitro stability, metabolite identification, and the application of metabolic flux analysis and computational prediction models. However, the search yielded no studies or data pertaining to "this compound."

This lack of information prevents a scientifically accurate discussion on the following topics:

Metabolic Pathways and Biotransformation Research

Computational Approaches for Metabolic Pathway Prediction:No computational models or predictive studies on the metabolic fate of Mezolidon could be located.

The absence of research on "this compound" in the public domain means that the core requirements for the requested article—thorough, informative, and scientifically accurate content based on detailed research findings—cannot be met. Further investigation into the metabolic characteristics of this compound is required before a comprehensive analysis can be provided.

Analytical Quantification Methods for Research Applications

Chromatography-Based Techniques

Chromatography techniques are fundamental in analytical chemistry for separating components within a mixture before detection and quantification. When coupled with appropriate detectors, these methods provide robust platforms for Mezolidon analysis in research.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. sielc.comnih.gov It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. Different components of the mixture interact differently with the stationary phase, leading to their separation based on their chemical properties. technologynetworks.com

HPLC is valuable for this compound quantification in research matrices due to its versatility in stationary and mobile phase selection, allowing for optimization based on the compound's characteristics. sielc.com Research involving thiazolidin-4-one derivatives, including those with potential antiulcer activity, has utilized HPLC for assessing the purity of synthesized compounds and for quantitative determination. researchgate.netresearchgate.netyok.gov.tr The method's ability to provide good resolution and reproducibility makes it suitable for quantifying this compound in complex research samples after appropriate extraction and sample preparation. nih.gov Detection is typically achieved using UV detectors, taking advantage of the chromophoric properties of this compound. nih.govyok.gov.tr

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the detection and identification capabilities of Mass Spectrometry (MS). GC is suitable for volatile and semi-volatile compounds that can be vaporized without decomposition. eag.comtechnologynetworks.com Following separation on a GC column, the compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). eag.comtechnologynetworks.cominnovatechlabs.com

GC-MS is a powerful tool for the identification and quantification of various organic compounds, including those relevant in pharmaceutical and biological research. nih.govthermofisher.com The PubChem entry for Metolazone (this compound) indicates the availability of GC-MS spectral data, suggesting its applicability for the analysis of this compound. nih.gov GC-MS provides high sensitivity and selectivity through the characteristic fragmentation patterns of the analyte, which serve as a unique fingerprint for identification and allow for accurate quantification even in complex matrices. eag.cominnovatechlabs.com This technique can be applied to quantify this compound in research samples where it can be appropriately volatilized.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) represents an advancement over traditional HPLC-MS, utilizing smaller particle size stationary phases and higher mobile phase pressures to achieve faster separations, improved resolution, and increased sensitivity. researchgate.netmdpi.com When coupled with mass spectrometry, UHPLC-MS offers a powerful platform for the analysis of a wide range of compounds, including pharmaceutical agents and metabolites, in complex biological matrices. researchgate.netnih.gov

UHPLC-MS is particularly advantageous for research applications requiring high throughput and sensitivity for this compound quantification. The enhanced chromatographic performance allows for better separation of this compound from matrix components, reducing potential interference and improving the accuracy and reliability of quantification. researchgate.net The MS detection provides specificity and sensitivity, enabling the detection and quantification of this compound at low concentrations. researchgate.netmdpi.com This technique is widely used in metabolomics and pharmaceutical analysis for identifying and quantifying various compounds, highlighting its relevance for comprehensive research involving this compound. researchgate.netnih.gov

Computational Modeling and Simulation Studies

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between molecules, such as a small ligand like Mezolidon and a larger biological macromolecule like a protein. researchgate.netresearchgate.net Molecular docking predicts the preferred binding orientation (pose) of a ligand within a target site on a receptor, estimating the binding affinity between the two molecules. biorxiv.orgdrughunter.comphyschemres.org MD simulations, on the other hand, provide a dynamic view of the molecular system over time, allowing researchers to observe the flexibility of the molecules and the stability of the predicted binding complex under simulated physiological conditions. researchgate.netstanford.edureadthedocs.io

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis using computational methods aims to identify and characterize the specific interactions that occur between a ligand, such as this compound, and the amino acid residues within the binding site of a protein target. drughunter.comnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking interactions. researchgate.netmdpi.com Molecular docking provides initial insights into these interactions by predicting favorable binding poses. physchemres.org MD simulations can further refine this analysis by showing how these interactions evolve over time, revealing the stability and transient nature of specific contacts. researchgate.net Understanding these interactions at an atomic level is crucial for elucidating the potential mechanism of action of a compound and for guiding the design of molecules with improved binding characteristics. researchgate.netdrughunter.com

Binding Affinity Predictions

Predicting the binding affinity between a ligand and its protein target is a key aspect of computational studies in drug discovery. biorxiv.orgnih.govmdpi.com Binding affinity, often expressed as a dissociation constant (Kd) or binding free energy (ΔG), quantifies the strength of the interaction. Computational methods for binding affinity prediction include scoring functions used in molecular docking, as well as more rigorous free energy calculation methods based on MD simulations, such as MM-PBSA and MM-GBSA. biorxiv.org Deep learning approaches are also being increasingly applied to predict protein-ligand binding affinities. biorxiv.orgmdpi.comarxiv.org While docking scores provide a relative ranking of potential ligands, free energy calculations aim to provide a more thermodynamically accurate measure of binding strength. biorxiv.orgnih.gov These predictions, when correlated with experimental data, can help prioritize compounds for further investigation. leeds.ac.uk

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves using computational models to estimate how a compound, such as this compound, will be absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, and excreted from the body. nih.govresearchgate.netnih.gov These predictions are essential in the early stages of drug discovery to assess the pharmacokinetic profile of a candidate molecule and identify potential issues that could lead to poor efficacy or toxicity. researchgate.netnih.gov Computational tools for ADME prediction utilize various algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning techniques, trained on experimental ADME data for known compounds. researchgate.netiapchem.org Properties such as aqueous solubility, lipophilicity (LogP), blood-brain barrier permeability, and metabolic stability can be predicted. researchgate.netbiointerfaceresearch.com While in silico ADME predictions offer a rapid and cost-effective way to screen compounds, they serve as predictive tools that ideally require experimental validation. nih.govresearchgate.net

Advanced Modeling Techniques in Biological Systems

Beyond studying the interaction of a single molecule with a single target, advanced computational modeling techniques can be used to investigate the behavior of compounds within more complex biological systems. These techniques often integrate data from various sources and aim to capture the emergent properties of biological networks and cellular environments. coursera.orgresearchgate.netinstitut-curie.org

Cell-Based Computational Models

Cell-based computational models, also known as agent-based models or individual-based models, simulate the behavior of individual cells and their interactions within a simulated tissue or environment. biorxiv.orgnumberanalytics.comnih.govnih.gov These models can incorporate various cellular processes, such as cell division, migration, adhesion, and responses to chemical gradients. biorxiv.orgnumberanalytics.comnih.govucsd.edu For a compound like this compound, cell-based models could potentially be used to simulate its effects on cellular behavior, such as inhibition of cell growth or modulation of cell signaling pathways, within a multicellular context. nih.govnih.gov These models allow researchers to explore how single-cell properties and interactions give rise to collective behaviors observed at the tissue level. nih.gov

Machine Learning and Artificial Intelligence Integration

Computational approaches, including machine learning (ML) and artificial intelligence (AI), play an increasingly significant role in modern drug discovery and chemical research. These techniques can be applied to various stages, such as quantitative structure-activity relationship (QSAR) modeling, virtual screening, and predicting molecular properties. While this compound is recognized as a 1,3-thiazolidin-4-one derivative with known antiulcer activity readthedocs.ionih.gov, and the thiazolidine (B150603) scaffold is a subject of computational studies nih.govwikipedia.org, specific detailed research findings on the integration of machine learning and artificial intelligence techniques specifically for this compound were not prominently found in the analyzed literature. Computational studies on thiazolidines often involve QSAR and molecular modeling to correlate structural features with biological activities nih.govwikipedia.org. The application of advanced ML/AI to this specific compound would typically involve large datasets of this compound derivatives and their properties, which were not detailed in the search results.

Future Research Directions

Exploration of Novel Synthetic Pathways

Current literature provides some insight into the synthesis of thiazolidinones, the core scaffold of Mezolidon, often involving reactions between amines, carbonyl compounds, and mercapto acids. Future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes specifically for this compound. This might involve exploring alternative catalysts, reaction conditions, or starting materials. Novel synthetic pathways could also aim to improve the yield and purity of this compound, which are crucial for pharmaceutical development. Furthermore, investigating asymmetric synthesis could lead to the production of specific enantiomers of this compound, which may possess differential biological activities.

Deeper Mechanistic Insights at the Molecular Level

While this compound's anti-ulcer activity is linked to enhanced gastric mucosal defense, the precise molecular targets and pathways involved require further elucidation. invivochem.cn Future studies should aim to identify the specific proteins, enzymes, or receptors that this compound interacts with to exert its effects on gastric mucosal blood flow and potential difference. Techniques such as target identification assays, protein binding studies, and advanced cell signaling analysis could provide deeper mechanistic insights. Understanding these interactions at a molecular level is crucial for optimizing its therapeutic use and potentially identifying new applications.

Identification of Novel Biological Targets

Beyond its known anti-ulcer properties, this compound, as a thiazolidinone derivative, may possess other biological activities. The thiazolidinone scaffold is associated with a wide range of biological effects, including antioxidant, anti-inflammatory, and potential antidiabetic properties. Future research could involve high-throughput screening and phenotypic assays to identify novel biological targets and activities of this compound. This could lead to the discovery of new therapeutic applications for this compound in areas such as inflammation, metabolic disorders, or other conditions where thiazolidinone derivatives have shown promise.

Application of Advanced Computational Tools for Design and Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations, have proven valuable in the study of thiazolidinones. Future research on this compound can leverage these advanced computational tools to predict its interactions with potential targets, analyze its pharmacokinetic properties, and design novel analogs with improved efficacy or reduced off-target effects. Computational studies can guide the synthesis of new this compound derivatives by predicting the impact of structural modifications on biological activity, thus accelerating the drug discovery process.

Development of Advanced Preclinical Models

Existing research on this compound has utilized preclinical models, such as the water-immersion stress-induced gastric ulcer model in rats. Future research should focus on developing and utilizing more advanced and translatable preclinical models to better evaluate this compound's efficacy and understand its in vivo behavior. This could include using different animal models that more closely mimic human gastric conditions or incorporating organoid and other in vitro systems that recapitulate the complexity of the gastric mucosa. Such models are essential for predicting clinical outcomes and assessing the potential of this compound for human therapy.

Q & A

Q. How can researchers develop predictive toxicology models for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.